Product packaging for Biotin hydrazide HCl(Cat. No.:)

Biotin hydrazide HCl

Cat. No.: B5211580
M. Wt: 258.34 g/mol
InChI Key: KOZWHQPRAOJMBN-UHFFFAOYSA-N
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Description

Biotin hydrazide HCl is a useful research compound. Its molecular formula is C10H18N4O2S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide is 258.11504700 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N4O2S B5211580 Biotin hydrazide HCl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c11-14-8(15)4-2-1-3-7-9-6(5-17-7)12-10(16)13-9/h6-7,9H,1-5,11H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZWHQPRAOJMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Context of Biotinylation Chemistry in Advanced Research Methodologies

Biotinylation is a powerful technique that involves the covalent attachment of biotin (B1667282), a small, water-soluble vitamin (Vitamin B7), to other molecules, such as proteins, nucleic acids, and carbohydrates. labinsights.nl The remarkable strength and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin (with dissociation constants in the femtomolar range) form the basis of numerous detection and purification systems in biotechnology. interchim.frresearchgate.net This high-affinity binding is resistant to harsh chemical and physical conditions, making it a robust tool for a wide array of applications. interchim.fr

The process of biotinylation can be achieved through either chemical or enzymatic methods. labinsights.nl Chemical biotinylation utilizes biotin derivatives that are activated with specific reactive groups to target functional groups on the molecule of interest. labinsights.nl These can include primary amines, thiols, and carboxyl groups. labinsights.nl Enzymatic biotinylation, on the other hand, employs biotin ligases to attach biotin to specific peptide sequences with high precision. labinsights.nl

The versatility of biotinylation has led to its widespread use in various research methodologies, including:

Enzyme-Linked Immunosorbent Assay (ELISA): For the detection and quantification of proteins and other molecules. chemimpex.com

Western Blotting: To identify specific proteins in a complex mixture. chemimpex.com

Immunohistochemistry (IHC): For localizing proteins within tissues. thermofisher.com

Affinity Purification: To isolate and purify specific proteins or protein complexes. researchgate.netnih.gov

Cell Surface Labeling: To identify and study proteins on the surface of cells. nih.govapexbt.com

Proximity-Dependent Biotinylation (PDB): Techniques like BioID and APEX use biotin ligases fused to a protein of interest to identify nearby interacting proteins in living cells. nih.gov

Principles of Hydrazide Functionality for Selective Biomolecular Conjugation

The hydrazide functional group (–NH-NH2) is a key component of Biotin (B1667282) Hydrazide HCl, enabling the selective labeling of specific biomolecules. interchim.fr Hydrazides react specifically with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone linkage. nwbiotec.comgbiosciences.com This reaction is particularly useful for targeting carbohydrate moieties on glycoproteins, glycolipids, and polysaccharides. cephamls.comaatbio.com

The process typically involves the following steps:

Oxidation: The cis-diol groups within the sugar residues of a glycoprotein (B1211001) are oxidized using a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO4), to generate aldehyde groups. nwbiotec.com The concentration of the periodate can be controlled to selectively oxidize specific sugar residues, like sialic acid. nwbiotec.com

Conjugation: The generated aldehyde groups then react with the hydrazide group of Biotin Hydrazide HCl, typically in a slightly acidic environment (pH 4-6), to form a hydrazone bond. interchim.frgbiosciences.com This reaction is chemoselective, meaning it specifically targets the newly formed aldehydes without significantly reacting with other functional groups on the protein. creative-biostructure.com

Reduction (Optional): The resulting hydrazone bond can be further stabilized by reduction with a reducing agent like sodium cyanoborohydride to form a more permanent secondary amine bond. interchim.fr

This method of targeting carbohydrate side chains offers a significant advantage over labeling amine groups (e.g., on lysine (B10760008) residues), which are often located in the active sites of proteins. nwbiotec.com By labeling the glycosylated regions, which are frequently found on the Fc region of antibodies, the biological activity of the protein is often preserved. interchim.frnwbiotec.com

Beyond carbohydrates, the hydrazide group can also be conjugated to carboxylic acids using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frapexbt.com This broadens the applicability of biotin hydrazide to a wider range of biomolecules.

Historical Development and Significance of Biotin Hydrazide Hcl As a Core Research Reagent

Optimized Chemical Synthesis Routes for this compound

The synthesis of biotin hydrazide is centered on the conversion of the carboxylic acid group of biotin into a hydrazide moiety. Standard procedures have been optimized to improve yield, purity, and scalability.

A predominant and well-established method involves a two-step process. First, the carboxylic acid of biotin is activated to form a more reactive intermediate. This is commonly achieved by reacting biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF). This reaction produces a biotin-NHS ester. The by-product, dicyclohexylurea, is insoluble in the reaction mixture and can be easily removed by filtration.

In the second step, the activated biotin-NHS ester is reacted with an excess of hydrazine (B178648) hydrate (B1144303). This reaction is typically performed in a mixed solvent system, such as a water/THF mixture, to accommodate the solubility of both reactants. The nucleophilic hydrazine attacks the carbonyl group of the ester, displacing the NHS leaving group to form the stable biotin hydrazide. The reaction pH is a critical parameter, often maintained around 8.5 to ensure the hydrazine is sufficiently nucleophilic while minimizing side reactions. The final product, biotin hydrazide, can be precipitated from the solution by adjusting the pH to 2 with an acid like HCl, which also forms the hydrochloride salt, followed by filtration and purification.

Key parameters for a successful synthesis include precise control over pH, temperature (typically room temperature to avoid decomposition), and the choice of solvents to ensure optimal reactivity and solubility of the components.

Table 1: Optimized Synthesis Parameters for Biotin Hydrazide

Parameter Condition Rationale
Activation Biotin, NHS, DCC in THF Forms reactive Biotin-NHS ester; insoluble DCU by-product is easily removed.
Solvent Water/THF or DMSO Accommodates solubility for both aqueous and organic reactants. windows.net
pH Control Maintained at ~8.5 during hydrazinolysis Ensures hydrazine is in its nucleophilic, unprotonated state for efficient reaction.
Temperature Room Temperature (20-25°C) Prevents potential side reactions and decomposition of reactants or products.
Purification Acidification to pH 2 Precipitates the biotin hydrazide product, allowing for collection by filtration.

Design and Synthesis of this compound Analogs with Tunable Spacer Arms

While biotin hydrazide is effective, the short distance between the biotin ring and the point of conjugation can lead to steric hindrance, potentially impeding the binding of biotin to the deep biotin-binding pocket of avidin (B1170675) or streptavidin. To overcome this, analogs of biotin hydrazide incorporating flexible spacer arms have been developed. These spacers increase the distance between the biotin moiety and the target molecule, enhancing binding efficiency. theses.fr

Poly(ethylene glycol) (PEG) linkers are commonly used due to their hydrophilicity, biocompatibility, and flexible nature. Analogs can be synthesized with varying lengths of PEG chains (e.g., PEG2, PEG3, PEG4, PEG6) to precisely control the spacer length. lumiprobe.com The synthesis of these analogs often involves coupling a biotin derivative that already contains the spacer arm with hydrazine. For example, a commercially available Biotin-PEG-NHS ester can be directly reacted with hydrazine hydrate to yield the desired Biotin-PEG-hydrazide.

Another common spacer is the aminocaproic acid linker, which provides a 6-carbon chain. lumiprobe.com The synthesis strategy involves first creating N-biotinyl-6-aminocaproic acid, activating its terminal carboxyl group (e.g., with NHS/DCC), and then reacting it with hydrazine. These strategies allow for the creation of a library of biotin hydrazide reagents with spacer arms of different lengths and chemical properties, enabling researchers to select the optimal linker for a specific application. lumiprobe.comgoogle.com

Table 2: Examples of Spacer Arms for Biotin Hydrazide Analogs

Spacer Arm Type Example Key Features
Aliphatic Chain Aminocaproic Acid ("X" spacer) Provides a simple, flexible hydrocarbon chain to reduce steric hindrance. lumiprobe.com
Polyethylene Glycol (PEG) Diethylene Glycol (PEG2) Short, hydrophilic linker. lumiprobe.com
Polyethylene Glycol (PEG) Triethylene Glycol (PEG3) Intermediate length, hydrophilic linker. lumiprobe.com
Polyethylene Glycol (PEG) Tetraethylene Glycol (PEG4) A commonly used hydrophilic spacer providing significant length (1.4 nm) to improve accessibility. lumiprobe.com

Development of Multifunctional this compound Conjugates for Complex Bioconjugations

Modern biological research often requires more complex molecular tools than simple labeling reagents. This has driven the development of multifunctional biotin hydrazide conjugates that incorporate additional reactive groups, enabling sophisticated bioconjugation schemes. These reagents contain three or more key components: the biotin for detection/capture, the hydrazide for covalent attachment to carbonyls, and one or more additional functional groups for further reactions.

A key innovation in this area is the creation of trifunctional biotin reagents. rsc.org These molecules might include:

A biotin group for affinity capture.

A hydrazide group for initial conjugation.

A bioorthogonal handle , such as an azide (B81097) or an alkyne, for subsequent modification via "click chemistry." lumiprobe.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers high specificity and efficiency for linking molecules. theses.frmdpi.com For instance, a biotin-PEG-hydrazide molecule could be synthesized with a terminal azide group. This allows the initial labeling of a glycoprotein (B1211001) via the hydrazide, followed by the attachment of another molecule (e.g., a fluorescent dye or a drug) bearing an alkyne group through a click reaction. lumiprobe.com

Furthermore, some multifunctional conjugates incorporate cleavable linkers, such as disulfide bonds (cleaved by reducing agents) or acid-labile hydrazones. rsc.org This allows for the capture of a biotinylated target onto a streptavidin support, followed by the selective release of the target molecule under specific chemical conditions, a technique widely used in proteomics for enrichment and analysis. rsc.org

Table 3: Functional Groups in Multifunctional Biotin Hydrazide Conjugates

Functional Group Chemical Target Reaction Type Purpose
Hydrazide Aldehydes, Ketones Hydrazone formation Primary conjugation to oxidized carbohydrates or other carbonyls. oup.com
Azide Alkynes (terminal or strained) Click Chemistry (CuAAC, SPAAC) Bioorthogonal ligation for secondary labeling. theses.frlumiprobe.com
Alkyne Azides Click Chemistry (CuAAC, SPAAC) Bioorthogonal ligation for secondary labeling. lumiprobe.com
Maleimide Thiols (Sulfhydryls) Michael Addition Covalent attachment to cysteine residues in proteins. google.com
NHS Ester Primary Amines Acylation Attachment to lysine (B10760008) residues or N-termini of proteins. thermofisher.com

Chemoenzymatic Approaches for Selective this compound Derivatization

Chemoenzymatic strategies combine the high selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve precise biomolecule modification. In the context of biotin hydrazide, enzymes are often used to generate the target carbonyl group at specific sites on a biomolecule, which biotin hydrazide then selectively labels.

A classic example is the site-specific biotinylation of glycoproteins. thermofisher.comresearchgate.net The enzyme galactose oxidase can selectively oxidize the primary alcohol on terminal galactose and N-acetylgalactosamine residues of a glycoprotein's carbohydrate chains to create an aldehyde. thermofisher.com This enzymatically generated aldehyde is then the exclusive target for conjugation with biotin hydrazide, resulting in biotinylation occurring only at these specific glycan sites. researchgate.net This avoids the often harsh and less specific chemical oxidation methods, such as using sodium periodate (B1199274), which can act on multiple sugar residues. oup.comwindows.net

More advanced chemoenzymatic methods utilize engineered enzymes. For instance, a mutant form of the enzyme galactosyltransferase (GalT1) has been engineered to transfer a galactose analog bearing a ketone group onto O-GlcNAc-modified proteins. researchgate.net This ketone then serves as a unique chemical handle for covalent labeling with biotin hydrazide. This two-step process—enzymatic installation of a unique reactive group followed by chemical labeling—provides exceptional specificity and has been used to detect and visualize protein modifications that are otherwise difficult to study. researchgate.net These approaches bypass the need for metabolic labeling and allow for the direct and sensitive detection of post-translational modifications on purified proteins or in complex cell lysates. researchgate.netnih.gov

Elucidation of Hydrazone Formation Kinetics and Equilibrium in Aldehyde-Targeted Reactions

The reaction between biotin hydrazide and an aldehyde group results in the formation of a hydrazone bond. This reaction is a cornerstone for labeling glycoproteins and other carbohydrate-containing molecules, where aldehyde groups can be generated by the periodate oxidation of sugar moieties. interchim.frnwbiotec.com

The kinetics of hydrazone formation are significantly influenced by pH. The reaction proceeds most efficiently in slightly acidic conditions, typically within a pH range of 4 to 6. interchim.frapexbt.com This is because the hydrazide needs to be in its nucleophilic free base form to attack the electrophilic carbonyl carbon of the aldehyde. At lower pH values, the hydrazide becomes protonated, reducing its nucleophilicity. Conversely, at higher pH, the reaction rate may decrease due to other competing reactions or instability of the reactants.

The formation of the hydrazone bond is a reversible process, existing in equilibrium. google.com While the bond is relatively stable, it can be hydrolyzed, particularly in aqueous solutions. nih.gov The equilibrium can be shifted towards the product (the stable hydrazone) by using an excess of the biotin hydrazide reagent. The stability of the resulting hydrazone linkage is often described as "semi-permanent". interchim.frapexbt.com For applications requiring a more robust and permanent linkage, the hydrazone bond can be further stabilized. nih.gov

Studies comparing different hydrazide labels have shown that the choice of the labeling agent, including those with varying spacer arms, can significantly impact the efficiency of the tagging reaction. nih.gov For instance, research on protein carbonylation revealed that the commonly used biotin hydrazide sometimes yields lower tagging efficiency compared to other biotin hydrazide derivatives with different spacer groups. nih.gov This highlights the importance of empirical testing to determine the optimal reagent and conditions for a specific application.

The kinetics of hydrazone formation can be accelerated. For example, bis-aryl hydrazone formation, which involves an aromatic aldehyde and a 6-hydrazinopyridyl moiety, exhibits significantly faster reaction rates—20 to 900 times higher—than conventional hydrazone formation between alkyl aldehydes and alkyl hydrazides. scispace.comzoulab.org

Table 1: Factors Influencing Hydrazone Formation with Biotin Hydrazide

Factor Optimal Condition/Effect Rationale
pH Slightly acidic (pH 4-6) Maximizes the nucleophilicity of the hydrazide while ensuring the aldehyde remains reactive. interchim.frapexbt.com
Reagent Concentration Excess biotin hydrazide Shifts the reaction equilibrium towards the formation of the hydrazone product.
Catalysts Aniline (B41778) Can increase the efficiency of the hydrazone formation reaction. interchim.frscispace.com
Bond Stability Semi-permanent; reversible The hydrazone bond can be hydrolyzed in aqueous environments. interchim.frapexbt.comnih.gov

Detailed Analysis of Carbodiimide-Mediated Coupling Mechanisms with Carboxyl Groups

Biotin hydrazide can also be used to label molecules containing carboxyl groups (-COOH) through a reaction mediated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). interchim.frthermofisher.com This method provides an alternative to targeting aldehyde groups and is particularly useful for labeling proteins at their aspartic acid and glutamic acid residues, or at the C-terminus.

The mechanism of EDC-mediated coupling is a multi-step process. First, the EDC reacts with the carboxyl group to form a highly unstable O-acylisourea intermediate. thermofisher.comgoogle.com This intermediate is highly reactive and susceptible to nucleophilic attack. In the presence of biotin hydrazide, the primary amine of the hydrazide attacks the O-acylisourea, displacing the EDC byproduct (a urea (B33335) derivative) and forming a stable amide bond. nwbiotec.comthermofisher.com

This reaction is typically performed in an acidic buffer, with an optimal pH range of 4.7 to 5.5, although it can be carried out in buffers up to pH 7.4. interchim.frthermofisher.com The acidic environment is necessary to protonate the carbodiimide, making it more reactive. However, the efficiency of the reaction can be influenced by the choice of buffer.

A key challenge in using EDC to couple biotin hydrazide to proteins is the potential for protein polymerization. thermofisher.com Since most proteins contain both carboxyl groups and primary amines (on lysine residues and the N-terminus), the EDC can activate carboxyl groups that then react with amines on other protein molecules, leading to cross-linking and aggregation. thermofisher.com This can be mitigated by using a large molar excess of biotin hydrazide to outcompete the protein's primary amines for the activated carboxyl groups. thermofisher.com

An alternative mechanism that has been proposed involves the formation of a carboxylic anhydride. nih.gov In this mechanism, an EDC-activated carboxyl group (the O-acylisourea) reacts with another carboxyl group to form an anhydride, which then reacts with an amine. nih.gov

Table 2: Key Steps in EDC-Mediated Coupling of Biotin Hydrazide

Step Description Key Intermediates
1. Activation EDC reacts with a carboxyl group. O-acylisourea thermofisher.comgoogle.com
2. Nucleophilic Attack The primary amine of biotin hydrazide attacks the activated carboxyl group. -
3. Amide Bond Formation A stable amide bond is formed between the biotin hydrazide and the target molecule, releasing an EDC byproduct. -

Impact of Reaction Environmental Parameters on this compound Conjugation Efficiency

The success of biotin hydrazide conjugation reactions is highly dependent on the careful control of environmental parameters. The pH of the reaction buffer and the presence of catalysts or reducing agents can significantly influence the reaction's speed, yield, and the stability of the final product.

The pH of the reaction medium is a critical parameter for both hydrazone formation and carbodiimide-mediated coupling.

For the reaction with aldehydes, a slightly acidic pH (4-6) is optimal for hydrazone formation. interchim.frapexbt.com Buffers such as sodium acetate (B1210297) are commonly used for this purpose. interchim.fr It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the hydrazide for reaction with the aldehyde. nwbiotec.com

For EDC-mediated coupling to carboxyl groups, the reaction is typically performed in an acidic buffer with a pH between 4.7 and 5.5. thermofisher.com MES (2-(N-morpholino)ethanesulfonic acid) buffer is often recommended. interchim.frthermofisher.com While phosphate (B84403) buffers can be used, they may reduce the efficiency of the conjugation, an effect that can be counteracted by increasing the concentration of EDC. interchim.frnwbiotec.com Buffers containing amines or carboxylates, such as Tris, glycine, acetate, or citrate, should be avoided as they will interfere with the EDC reaction. interchim.frnwbiotec.com Some studies have shown that the influence of pH on the biotinylation of peptides and proteins can be less pronounced, with optimal efficiency observed at neutral pH. researchgate.net

While the hydrazone bond formed between biotin hydrazide and an aldehyde is relatively stable, its formation can be catalyzed and the resulting bond can be further stabilized.

Aniline has been shown to act as a catalyst, increasing the efficiency of hydrazone formation. interchim.frscispace.com This is particularly relevant in bis-aryl hydrazone formation, where aniline catalysis can significantly accelerate the reaction. scispace.comzoulab.org

To create a more permanent linkage, the hydrazone bond can be reduced to a stable secondary amine bond using a reducing agent. interchim.fr Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent commonly used for this purpose. interchim.frthermofisher.com It selectively reduces the imine of the hydrazone without affecting other functional groups, such as aldehydes. This reduction step is particularly important in applications where the labeled molecule will be subjected to conditions that could lead to the hydrolysis of the hydrazone bond. nih.gov Studies have demonstrated that while the initial hydrazone linkage can be hydrolyzed in water, subsequent reduction with sodium cyanoborohydride forms a stable hydrazide linkage. nih.gov

Influence of pH and Buffer Systems on Reaction Outcomes

Studies on Reaction Specificity and Undesired Side Reactions in Heterogeneous Systems

In complex biological samples, such as cell lysates or on the surface of cells, the specificity of the labeling reaction is paramount to avoid false-positive results. While biotin hydrazide is designed to be highly selective for aldehydes and, with EDC, for carboxyl groups, potential side reactions can occur.

One area of concern is the potential for biotin hydrazide to react with other functional groups. Research has indicated that under certain conditions, biocytin (B1667093) hydrazide can directly biotinylate peptides and proteins, even in the absence of aldehyde or activated carboxyl groups. researchgate.net This study suggested that the hydrazide moiety can react with the guanidino group of arginine residues, as well as the N-terminus and lysine residues. researchgate.net This could lead to the misidentification of non-glycosylated proteins as glycoproteins.

In the context of EDC-mediated coupling, the primary side reaction is the polymerization of proteins due to cross-linking between carboxyl and amine groups. thermofisher.com This can be minimized by using a high molar excess of biotin hydrazide. Another potential side reaction with EDC is the formation of a stable N-acylurea if the O-acylisourea intermediate rearranges instead of reacting with an amine. google.com In aqueous solutions, the O-acylisourea can also be hydrolyzed, regenerating the carboxyl group and inactivating the EDC. google.com

When targeting aldehydes generated by periodate oxidation of glycoproteins, the oxidation process itself must be carefully controlled. Over-oxidation can potentially damage the protein backbone. interchim.fr Furthermore, some proteins, particularly monoclonal antibodies, may have low levels of glycosylation, making them poor targets for this labeling strategy. interchim.frnwbiotec.com

The presence of reactive carbonyls from sources other than intentional oxidation, such as those formed from oxidative stress (e.g., lipid peroxidation), can also lead to non-specific labeling by biotin hydrazide in biological systems. nih.gov

Applications of Biotin Hydrazide Hcl in Cutting Edge Biomolecular Labeling and Probing

Glycoprotein (B1211001) and Glycoconjugate Biotinylation via Periodate (B1199274) Oxidation

A prominent application of Biotin (B1667282) hydrazide HCl is the labeling of glycoproteins and other glycoconjugates. aatbio.comnih.gov This method hinges on the chemical oxidation of carbohydrate moieties to generate reactive aldehyde groups, which then serve as targets for the hydrazide group of the biotinylation reagent. nwbiotec.cominterchim.fr

The process typically involves the mild oxidation of cis-diol groups within sugar residues using sodium periodate (NaIO₄). aatbio.comnih.gov This reaction cleaves the carbon-carbon bond of the diol, converting the two hydroxyl groups into aldehyde groups. thermofisher.com These newly formed aldehydes readily react with the hydrazide group of Biotin hydrazide HCl under slightly acidic conditions (pH 4-6) to form a stable hydrazone bond. interchim.frthermofisher.comapexbt.com This strategy effectively tags the glycoprotein with biotin, facilitating its subsequent detection or isolation using avidin (B1170675) or streptavidin-based affinity systems. nih.gov

This labeling approach is advantageous because it targets the carbohydrate portions of glycoproteins, often leaving the protein backbone and its critical functional domains, such as antigen-binding sites on antibodies, unmodified. nwbiotec.com

The periodate oxidation method can be finely tuned to target specific sugar residues. Sialic acid, a common terminal sugar on many glycoproteins, is particularly susceptible to mild periodate oxidation. nwbiotec.cominterchim.fr Using low concentrations of sodium periodate (e.g., 1 mM), it is possible to selectively oxidize the cis-diols of sialic acid residues, generating aldehydes for specific labeling with this compound. nwbiotec.cominterchim.fr This selectivity allows for the targeted investigation of sialoglycoproteins.

Beyond sialic acids, other sugar residues like galactose and N-acetylgalactosamine can also be targeted. nih.govthermofisher.com This can be achieved by using specific enzymes, such as galactose oxidase, which oxidizes the primary hydroxyl group on these sugars to create an aldehyde. nih.govthermofisher.com This enzymatic approach offers an alternative and highly specific method for generating the necessary carbonyl groups for biotinylation with this compound. nih.gov

Effective glycomic profiling using this compound requires careful optimization of both the oxidation and conjugation steps. frontiersin.org The efficiency of periodate oxidation is influenced by several factors, including the concentration of sodium periodate, temperature, and pH. thermofisher.com For instance, higher concentrations of periodate (5-10 mM) can be used to oxidize other sugar groups in addition to sialic acids. nwbiotec.com The reaction is typically performed in the dark to prevent unwanted side reactions.

The subsequent conjugation reaction with this compound is also pH-dependent, with optimal reactivity occurring in slightly acidic buffers, such as sodium acetate (B1210297) at pH 4.0-6.0. interchim.frapexbt.com It is crucial to avoid buffers containing primary amines, like Tris, as they can compete with the hydrazide for reaction with the aldehyde groups, thereby reducing labeling efficiency. thermofisher.com To enhance the rate and efficiency of the hydrazone bond formation, aniline (B41778) can be used as a catalyst. frontiersin.org Researchers have developed comprehensive strategies, such as the cell-surface-capturing (CSC) technology, which have systematically optimized these conditions to enable large-scale and site-specific analysis of cell surface glycoproteins while maintaining cell viability. nih.govfrontiersin.org

ParameterRecommended ConditionRationale
Oxidation (Periodate)
Oxidizing AgentSodium periodate (NaIO₄)Cleaves cis-diols in carbohydrates to form aldehydes. aatbio.com
Concentration1 mM for selective oxidation of sialic acids; 5-10 mM for other sugars. nwbiotec.comAllows for targeted or broader labeling of glycans.
pHTypically acidic (e.g., 100 mM sodium acetate, pH 5.5). aatbio.comPeriodate oxidation is efficient under acidic conditions. thermofisher.com
Temperature0-4°C (on ice). windows.netMinimizes non-specific reactions and maintains biomolecule integrity.
Incubation Time~30 minutes. thermofisher.comwindows.netSufficient time for oxidation without excessive damage.
Conjugation (Biotin Hydrazide)
ReagentThis compoundReacts with aldehyde groups to form a stable hydrazone bond. nwbiotec.com
pH4.0-7.5, optimally 4.0-6.0. interchim.frthermofisher.comapexbt.comwindows.netEfficient hydrazone formation occurs under these conditions.
BufferAmine-free buffers (e.g., sodium acetate, MES, PBS). interchim.frthermofisher.comAvoids quenching of the reaction by competing amines.
Incubation Time2 hours to overnight. aatbio.comnwbiotec.comAllows for complete reaction between the hydrazide and aldehydes.
Catalyst (Optional)AnilineCan increase the rate of hydrazone bond formation. frontiersin.org

Specific Labeling of Sialic Acid and Other Carbohydrate Residues

Site-Specific Biotinylation of Proteins and Peptides

This compound also serves as a valuable tool for the site-specific biotinylation of proteins and peptides, extending its utility beyond the realm of glycobiology. thermofisher.com This allows for the introduction of biotin at defined locations within a polypeptide chain, which is crucial for studies where the precise location of the label is important for maintaining protein function. broadpharm.com

While naturally occurring carbonyl groups (aldehydes and ketones) are not common in proteins, they can be introduced through specific modifications. thermofisher.com Protein carbonylation is a form of oxidative damage that can result from reactions with reactive oxygen species or lipid oxidation products. caymanchem.comglpbio.com This process can introduce carbonyl groups onto certain amino acid side chains. uci.edu

This compound is an effective probe for detecting and identifying these carbonylated proteins. apexbt.comcaymanchem.com The hydrazide group reacts directly and specifically with the carbonyl groups on the modified proteins, typically at a pH of around 5.5, without the need for additional catalysts or reducing agents. apexbt.comglpbio.com This reaction forms a stable hydrazone linkage, allowing for the sensitive detection and affinity purification of oxidatively damaged proteins using streptavidin-based methods. nih.gov

In addition to reacting with aldehydes, the hydrazide moiety of this compound can be conjugated to carboxyl groups present on proteins. aatbio.cominterchim.fr These carboxyl groups are found at the C-terminus of polypeptide chains and on the side chains of aspartic acid and glutamic acid residues. thermofisher.com

This reaction is not direct and requires the use of a zero-length crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.comthermofisher.com EDC activates the carboxyl groups, making them susceptible to nucleophilic attack by the primary amine of the hydrazide. thermofisher.comthermofisher.com This results in the formation of a stable amide bond, effectively linking the biotin molecule to the protein. nwbiotec.com The reaction is typically performed in acidic buffers (pH 4.5-5.5), such as MES buffer, to ensure efficient activation of the carboxyl groups while minimizing hydrolysis of the EDC. thermofisher.com The addition of N-hydroxysulfosuccinimide (sulfo-NHS) can further enhance the yield of the conjugation by stabilizing the reactive intermediate. thermofisher.com

Target GroupAmino Acid ResiduesChemistryKey ReagentsOptimal pH
CarbonylProline, Arginine, Lysine (B10760008), Threonine (after oxidative modification)Hydrazone bond formationThis compound~5.5 apexbt.comglpbio.com
CarboxylAspartic acid, Glutamic acid, C-terminusAmide bond formationThis compound, EDC, (optional: Sulfo-NHS)4.5 - 5.5 thermofisher.comthermofisher.com

Research into the reactivity of this compound has revealed the potential for non-canonical reactions beyond the well-established carbonyl and EDC-mediated carboxyl conjugations. While direct evidence for the specific labeling of unmodified arginine residues by this compound under standard bioconjugation conditions is not extensively documented in the provided context, the broader field of protein modification acknowledges that certain reactive intermediates or specific reaction conditions could potentially lead to side reactions with nucleophilic amino acid side chains.

Oxidative stress can lead to the modification of arginine side chains, potentially generating carbonyl groups that would then be reactive towards biotin hydrazide. uci.edu Furthermore, studies have explored the development of peptide sequences that show an affinity for hydrazides, suggesting that specific peptide contexts might facilitate unexpected reactivity. uci.edu One proposed mechanism involves the nucleophilic attack of a histidine residue on the hydrazide carbonyl, although this is distinct from a direct reaction with arginine. uci.edu The chemical synthesis of proteins sometimes utilizes hydrazide intermediates, which can react with various functional groups under specific, non-physiological conditions. oup.com However, for the purpose of standard, targeted biotinylation in an aqueous, biological context, the primary and most reliable reactions of this compound remain with carbonyl groups and EDC-activated carboxyl groups.

Reaction with Carboxyl Groups on Amino Acid Residues

Labeling of Nucleic Acids and Their Derivatives (e.g., RNA Terminal Ribose)

This compound is a valuable reagent for the biotinylation of nucleic acids, offering specific methods for tagging these vital biomolecules for detection and analysis. The primary strategies involve targeting either the terminal ends of the nucleic acid chain or specific residues within the sequence.

A predominant application is the selective labeling of the 3'-terminus of RNA. aatbio.com This method leverages the unique presence of a cis-diol group on the 3'-terminal ribose. nih.govbiosyn.com The process begins with a mild oxidation step using sodium periodate (NaIO₄), which specifically cleaves the bond between the 2' and 3' carbons of the ribose ring, converting the vicinal diol into two reactive aldehyde groups. biosyn.comoup.comthermofisher.com Biotin hydrazide then readily reacts with these aldehydes under slightly acidic conditions (pH 4-6) to form a stable hydrazone bond, effectively conjugating the biotin molecule to the 3'-end of the RNA. interchim.frcephamls.com This reaction is highly specific to RNA because DNA lacks the 2'-hydroxyl group necessary for the initial periodate oxidation. biosyn.comnih.gov

This 3'-end labeling technique has been instrumental in advanced molecular biology applications. For instance, it is a key step in Cap Analysis of Gene Expression (CAGE), a method used for the comprehensive analysis of mRNA populations by capturing the 5'-end of capped transcripts. aatbio.com It is also employed for the immobilization of tRNA, facilitating studies on its structure and function. aatbio.com

Beyond the 3'-terminus of RNA, biotin hydrazide can be used to label the 5'-end. One method involves reacting the 5'-phosphate group with the carbodiimide (B86325) cross-linker 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) in the presence of imidazole (B134444). nih.gov This creates a highly reactive phosphorylimidazolide intermediate that can subsequently be coupled to the primary amine of biotin hydrazide. nih.gov Furthermore, some research indicates that biotin hydrazide can be used to label unpaired cytosine residues within nucleic acid strands. proteochem.cominsung.net

Table 1: Research Findings on this compound in Nucleic Acid Labeling

Nucleic Acid TypeLabeling SiteReaction PrincipleKey Research Application/FindingCitation
RNA (e.g., mRNA, tRNA)3'-Terminal RibosePeriodate oxidation of the cis-diol to form aldehydes, followed by reaction with the hydrazide group to form a stable hydrazone bond.Used in CAGE for mRNA population analysis; enables immobilization of tRNA for functional studies. aatbio.combiosyn.comoup.com
RNA5'-PhosphateCarbodiimide (EDC) and imidazole activation of the phosphate (B84403) group, followed by coupling to biotin hydrazide.Provides an alternative site-specific labeling strategy for RNA molecules. nih.gov
Nucleic AcidsUnpaired Cytosine ResiduesDirect reaction with unpaired cytosine residues, likely involving the exocyclic amine.Allows for probing of nucleic acid secondary structure and accessibility of specific bases. proteochem.cominsung.net
RNA Oligonucleotides3'-Terminal RiboseConjugation to the oxidized sugar for attachment to solid supports or for use in fluorescence resonance energy transfer (FRET) assays.Facilitates purification of associated factors and enables single-molecule structural studies. nih.gov

Biotinylation of Lipids and Other Small Molecules for Biochemical Analysis

The utility of this compound extends to the labeling of lipids and a variety of other small molecules, enabling their detection, purification, and analysis in complex biological systems. cephamls.comsigmaaldrich.com The labeling strategy depends on the presence of a suitable functional group on the target molecule, typically an aldehyde, ketone, or a group that can be chemically converted into one. cephamls.combiotium.com

For glycolipids and other glycoconjugates, the labeling approach is similar to that used for glycoproteins and RNA. aatbio.com The carbohydrate portions of these molecules, such as the sialic acid residues on gangliosides, contain cis-diols that can be oxidized with sodium periodate to generate reactive aldehyde groups. thermofisher.cominterchim.fr Biotin hydrazide then forms a covalent hydrazone linkage with these aldehydes. broadpharm.com This technique has been used to study gangliosides, such as N-glycolyl-neuraminyl-lactosyl-ceramide, in overlay binding assays and to detect their interactions with specific lectins. thermofisher.comnih.gov Biotin-labeled ganglioside analogs are also employed in solid-phase applications like ELISA tests. caymanchem.com

Biotin hydrazide can also target other functional groups. Fatty acids, a major class of lipids, can be biotinylated at their terminal carboxyl group (-COOH). atsjournals.org This is achieved through carbodiimide chemistry, where a reagent like EDC activates the carboxyl group, allowing it to react with the hydrazide moiety of the biotinylating agent to form a stable amide-like bond. atsjournals.org This method has been applied in solid-phase protein-binding assays to investigate the interactions between surfactant proteins and fatty acids. atsjournals.org

The reactivity of biotin hydrazide with carbonyls makes it a probe for various small molecules that are key metabolic intermediates, such as pyruvate (B1213749) and α-ketoglutarate, which contain ketone groups. thermofisher.com It can also be used to label other small molecules like steroids or drugs that possess aldehyde or ketone functionalities. interchim.fr This broad reactivity allows for the specific tagging and subsequent analysis of these molecules in biochemical assays. cephamls.comcreative-biolabs.com

Table 2: Research Findings on the Biotinylation of Lipids and Small Molecules

Molecule ClassSpecific ExampleTarget Functional GroupCoupling ChemistryResearch ApplicationCitation
GlycolipidsGangliosidesSialic acid cis-diolsPeriodate oxidation followed by hydrazone formation.Detection in overlay binding assays and ELISA; studying cell surface interactions. thermofisher.comnih.govcaymanchem.com
Fatty AcidsGeneral Fatty AcidsCarboxyl group (-COOH)Carbodiimide (EDC) mediated coupling to the hydrazide.Used in solid-phase assays to study protein-lipid interactions. atsjournals.org
PolysaccharidesAlginateCarbohydrate moietiesModification via carbodiimide cross-linking or oxidation.Preparation of biotin-conjugated biomaterials for various applications. sigmaaldrich.com
Small Molecule MetabolitesPyruvate, α-ketoglutarateKetone groupDirect reaction to form a hydrazone bond.Enables the detection and analysis of key metabolic intermediates. thermofisher.com

Integration of Biotin Hydrazide Hcl in Advanced Analytical and Bioanalytical Methodologies

Development of Novel Affinity-Based Assays and Detection Systems

The high affinity of the biotin-avidin interaction (dissociation constant, Ka = 10¹⁵ M⁻¹) forms the basis for numerous affinity-based assays and detection systems. korambiotech.comthermofisher.com Biotin (B1667282) hydrazide facilitates the development of these systems by enabling the site-specific biotinylation of target molecules.

A primary application is in the labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehyde groups from cis-diols in sialic acid residues. apexbt.comoup.com Biotin hydrazide then reacts with these aldehydes, forming a stable hydrazone bond and effectively tagging the glycoprotein (B1211001) with biotin. apexbt.comcephamls.com This allows for the detection and quantification of glycoproteins in various formats, including:

Enzyme-Linked Immunosorbent Assays (ELISA): Biotinylated glycoproteins can be captured on surfaces coated with avidin (B1170675) or streptavidin and subsequently detected using enzyme-conjugated antibodies or other reporter systems. korambiotech.com

Blotting Techniques: In Western, Northern, and Southern blotting, biotinylated probes offer a sensitive, non-radioactive method for detecting specific proteins and nucleic acids. korambiotech.comthermofisher.com The biotinylated molecules are detected with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP), which catalyzes a chemiluminescent or colorimetric reaction. nih.gov

Immunohistochemical Staining: Biotinylated antibodies or other targeting molecules can be used to label specific structures in tissue sections, which are then visualized using avidin-enzyme conjugates. korambiotech.comthermofisher.com

The specificity of the hydrazide-aldehyde reaction, which is typically carried out at a pH of 4 to 6, ensures that only oxidized carbohydrates are labeled, minimizing non-specific background signals. apexbt.comcephamls.com This targeted approach is a significant advantage over methods that label more ubiquitous functional groups like primary amines, which can potentially interfere with the biological activity of the protein. thermofisher.com

Application in Affinity Purification and Enrichment Strategies for Bioconjugates

The robust biotin-avidin interaction is a cornerstone of affinity purification techniques. Biotin hydrazide HCl is instrumental in preparing bioconjugates for these purification strategies, particularly for isolating glycoproteins and other molecules that can be selectively oxidized. korambiotech.comnih.gov

The general workflow involves:

Selective Oxidation: Target biomolecules, such as cell surface glycoproteins, are treated with an oxidizing agent like sodium meta-periodate to create aldehyde groups on their carbohydrate chains. oup.comnih.gov

Biotinylation: The oxidized sample is then incubated with biotin hydrazide, which covalently attaches the biotin tag to the aldehyde groups. apexbt.comcephamls.com

Affinity Capture: The resulting biotinylated bioconjugates are passed through a column or incubated with beads containing immobilized avidin or streptavidin. nih.govresearchgate.net The high affinity of the interaction ensures that only the biotinylated molecules are captured.

Elution: After washing away non-biotinylated contaminants, the purified bioconjugates are eluted from the affinity matrix. nih.gov

This strategy is highly effective for enriching low-abundance proteins, such as cell surface glycoproteins, from complex biological mixtures. nih.govresearchgate.net For instance, researchers have successfully used this method to profile the cell surface proteome of various cell types, including cancer cells and endometrial cells. oup.comdicp.ac.cn The ability to isolate these specific protein populations is crucial for identifying potential biomarkers and drug targets. dicp.ac.cn

Utilization in Proteomic and Glycoproteomic Profiling Techniques

This compound has become an indispensable tool in the fields of proteomics and glycoproteomics, enabling the identification and quantification of specific protein modifications and subpopulations.

Detection and Quantification of Protein Carbonylation

Protein carbonylation, the irreversible oxidative modification of amino acid side chains (proline, arginine, lysine (B10760008), and threonine) to form carbonyl groups, is a key biomarker of oxidative stress and is associated with aging and various diseases. apexbt.complos.org Biotin hydrazide is a preferred probe for detecting protein carbonylation due to its direct and specific reaction with these carbonyl groups without the need for additional catalysts or reducing agents. apexbt.com

The method involves derivatizing the carbonyl groups on proteins with biotin hydrazide to form stable hydrazones. researchgate.netsci-hub.se These biotin-tagged proteins can then be detected and quantified using several approaches:

Immunoblotting: After separation by gel electrophoresis (1D or 2D-PAGE), the biotinylated proteins are transferred to a membrane and detected using streptavidin-HRP, allowing for the visualization and semi-quantification of carbonylated proteins. nih.gov

ELISA-based assays: This format allows for the high-throughput quantification of total protein carbonylation in a sample.

Affinity Enrichment: Biotinylated carbonylated proteins can be enriched from complex mixtures using avidin affinity chromatography, facilitating their subsequent identification by mass spectrometry. researchgate.netplos.org

This technique offers greater sensitivity and specificity compared to other methods like derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which can suffer from higher background noise. nih.gov

Mass Spectrometry-Based Characterization of Biotinylated Biomolecules

Mass spectrometry (MS) is a powerful technique for identifying and characterizing proteins and their post-translational modifications (PTMs). ugent.be Biotin hydrazide labeling, coupled with MS, has revolutionized the analysis of specific proteomes.

In a typical workflow, proteins of interest (e.g., cell surface glycoproteins or carbonylated proteins) are biotinylated using biotin hydrazide. These proteins are then isolated via avidin affinity chromatography and subjected to enzymatic digestion (e.g., with trypsin) to generate peptides. plos.orgacs.org The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govugent.be

The presence of the biotin tag can be used to identify the modified peptides. In some approaches, the biotinylated peptides are directly analyzed. However, a significant challenge is that the biotin tag itself can fragment during MS/MS analysis, complicating spectral interpretation. nih.gov To address this, some methods employ cleavable linkers between the biotin and the hydrazide, allowing the tag to be removed before MS analysis. tum.de

Another strategy involves using the biotin tag for enrichment, followed by the release of the captured proteins or peptides for analysis. For N-linked glycopeptides, after capture on avidin resin, the peptides can be released using the enzyme PNGase F, which cleaves the glycan chain, leaving a specific mass modification on the asparagine residue that can be readily identified by MS. nih.gov This approach, known as Cell Surface Capture (CSC), has been widely used for glycoproteomic profiling. nih.gov

Employments in Advanced Microscopy and Imaging Techniques

Biotin hydrazide labeling is also a valuable tool for visualizing the localization of specific biomolecules within cells and tissues using advanced microscopy techniques. By tagging glycoproteins or carbonylated proteins with biotin, their distribution can be imaged with high resolution. apexbt.comsci-hub.se

The process typically involves fixing and permeabilizing the cells or tissues, followed by the same oxidation and biotin hydrazide labeling steps used in other applications. The biotinylated targets are then visualized by incubating the sample with a fluorescently labeled avidin or streptavidin conjugate. nih.gov This allows for the precise localization of the target molecules using fluorescence microscopy.

This approach has been used to:

Image the distribution of carbonylated proteins in cells, providing insights into the subcellular sites of oxidative damage. researchgate.net

Visualize cell surface glycoproteins, mapping their organization on the plasma membrane. apexbt.comoup.com

Perform correlative light and electron microscopy (CLEM), where the fluorescence signal from the biotin-avidin complex is used to identify the region of interest for subsequent high-resolution electron microscopy imaging. researchgate.net

The small size of the biotin molecule and the high specificity of its interaction with avidin conjugates contribute to the high signal-to-noise ratio and spatial resolution achievable with this technique. thermofisher.comnih.gov

Biotin Hydrazide Hcl in Nanotechnology and Advanced Materials Functionalization

Surface Modification of Nanoparticles (e.g., Gold, Magnetic Nanoparticles)

The surface modification of nanoparticles with biotin (B1667282) hydrazide HCl is a key strategy for creating targeted and functional nanomaterials. The strong and specific interaction between biotin and streptavidin is leveraged to attach these nanoparticles to biological targets or to assemble complex nanostructures. nih.govresearchgate.net

Gold Nanoparticles (AuNPs):

Biotin hydrazide is used for the covalent linkage to carboxyl-functionalized gold nanoparticles. aurion.nl This process often involves the activation of carboxyl groups on the AuNP surface using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to form an active ester that readily reacts with the hydrazide group of biotin hydrazide. aurion.nlmdpi.com This method provides a stable covalent bond, which is often preferred over simple physical adsorption for creating robust conjugates. The resulting biotinylated AuNPs can then be used for various applications, including targeted drug delivery and biosensing. mdpi.comresearchgate.net The small size and unique optical properties of AuNPs make them excellent candidates for these applications. researchgate.netnih.gov

Researchers have demonstrated the successful conjugation of biotin to AuNPs for targeted cancer therapy. In one study, a copper complex with anticancer activity was tethered to biotin-decorated AuNPs. researchgate.net These functionalized nanoparticles showed enhanced delivery to cancer cells that overexpress biotin receptors. researchgate.net

Magnetic Nanoparticles (MNPs):

Similar to AuNPs, magnetic nanoparticles can be functionalized with biotin hydrazide for applications in magnetic resonance imaging (MRI), targeted drug delivery, and magnetic separation. nih.govacs.org The surface of MNPs, often composed of iron oxides like magnetite (Fe3O4), can be modified to introduce functional groups such as amines or carboxylic acids. nih.govresearchgate.net For instance, aminated MNPs can be reacted with N-hydroxysuccinimide-activated biotin to form a stable amide bond. nih.gov Alternatively, carboxylated MNPs can be coupled with biotin hydrazide using EDC chemistry. researchgate.net

A study detailed the synthesis of manganese ferrite (B1171679) magnetic nanoparticles and their subsequent surface modification with 3-aminopropyl trimethoxysilane (B1233946) to introduce amine groups. These aminated nanoparticles were then conjugated to biotin, demonstrating a method for creating targeted magnetic nanoparticles for potential in vivo applications. nih.gov

Covalent Integration with Polymeric Matrices and Hydrogels (e.g., Alginate)

Biotin hydrazide HCl plays a crucial role in the functionalization of polymeric matrices and hydrogels, enabling the creation of biomaterials with tailored properties for tissue engineering, drug delivery, and biosensing. google.comresearchgate.net The hydrazide group allows for covalent attachment to polymers containing aldehyde or carboxylic acid groups. cephamls.com

Alginate Hydrogels:

Alginate, a naturally derived polysaccharide, is widely used for creating hydrogels due to its biocompatibility and ability to form gels under mild conditions. acs.org Biotin hydrazide can be covalently coupled to the carboxylic acid groups of alginate using carbodiimide chemistry. researchgate.net This process involves activating the carboxyl groups with a reagent like EDC, which then allows for the formation of a stable amide bond with the hydrazide moiety of biotin. researchgate.net

The resulting biotin-alginate conjugate can be used to create functional hydrogels. researchgate.net For example, these hydrogels can be used to encapsulate cells and then be assembled onto a streptavidin-coated surface, such as an optical fiber for biosensor development. researchgate.net The degree of biotinylation can be controlled to optimize the gelling capacity and the biological functionality of the hydrogel. researchgate.net Research has shown that an optimal modification of 10-13% of biotin-alginate allows for both sufficient gelling and effective conjugation. researchgate.net

The hydrazone bond formed between an oxidized polysaccharide (containing aldehyde groups) and a hydrazide is known to be relatively stable at physiological pH but can be cleaved under acidic conditions, offering a strategy for pH-responsive drug delivery. nih.gov

Development of Advanced Biosensors and Electrochemical Detection Platforms

This compound is a key component in the fabrication of advanced biosensors and electrochemical detection platforms, primarily due to the highly specific and strong interaction between biotin and avidin (B1170675)/streptavidin. nih.govnih.gov This interaction allows for the precise immobilization of biorecognition elements onto sensor surfaces.

The hydrazide group of biotin hydrazide enables its covalent attachment to various electrode materials that have been functionalized with carboxyl or aldehyde groups. cephamls.com For instance, carbon paste electrodes can be modified to study the electrochemical behavior of biotin hydrazide. nih.gov Studies have shown that biotin hydrazide exhibits an anodic and irreversible electrochemical process. nih.gov

A significant application of biotin hydrazide in this area is its use in creating biosensing platforms for the detection of a wide range of analytes, including nucleic acids, proteins, and small molecules. researchgate.net In one approach, a tetrahedral DNA nanostructure is anchored to a gold electrode surface. researchgate.net This platform can then be used in a sandwich assay where a biotinylated reporter probe binds to the target molecule, which is then detected by an avidin-conjugated enzyme that generates an electrochemical signal. researchgate.net

Furthermore, the radical produced during the oxidation of biotin hydrazide can be used to attach it to various electroactive surfaces, such as gold microelectrodes. researchgate.net This method has been used to create arrays of microelectrodes with immobilized DNA probes for electrochemical detection. researchgate.net

Functionalization of Carbon Nanomaterials for Protein Display and Biosensing

This compound is utilized in the functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, to create platforms for protein display and highly sensitive biosensors. nih.govmums.ac.ir The unique electronic and physical properties of these materials, combined with the specificity of the biotin-streptavidin interaction, lead to advanced biosensing devices. mdpi.comnih.gov

Carbon Nanotubes (CNTs):

CNTs can be functionalized with biotin to create specific binding sites for streptavidin-conjugated molecules. mums.ac.ir One common method involves the oxidation of CNTs to create carboxylic acid groups on their surface. mums.ac.ir These carboxylated CNTs can then be reacted with biotin hydrazide, often using EDC chemistry, to form a stable amide linkage. mums.ac.ir

This approach has been used to attach proteins and DNA to CNTs for various applications. mums.ac.ir For example, streptavidin has been complexed to SWCNTs that were pre-functionalized with biotin through EDC-activated amidation. mums.ac.ir This strategy allows for the controlled immobilization of proteins while preserving their biological activity. mums.ac.ir The resulting functionalized CNTs can be used in the development of electronic biosensors that can detect specific protein-protein interactions. nih.gov

Graphene:

Similar to CNTs, graphene and its derivatives like graphene oxide (GO) can be functionalized with biotin hydrazide. researchgate.netmdpi.com The surface of GO is rich in oxygen-containing functional groups, including carboxylic acids, which can be readily coupled with the hydrazide group of biotin hydrazide. mdpi.com This functionalization allows for the attachment of streptavidin and other biotinylated molecules, enhancing the sensitivity and specificity of graphene-based biosensors. researchgate.net

The large surface area of graphene provides numerous binding sites for biomolecules, making it an excellent platform for biosensing. nih.gov Biotinylated graphene has been used to create biosensors for the detection of various analytes, leveraging the strong affinity between biotin and streptavidin to achieve high sensitivity. researchgate.net

Theoretical and Computational Approaches to Biotin Hydrazide Hcl Research

Quantum Chemical Modeling of Hydrazide Reaction Mechanisms and Energetics

Quantum chemical modeling is a powerful tool for elucidating the mechanisms and energetics of chemical reactions involving hydrazides, such as biotin (B1667282) hydrazide HCl. jst.go.jp These methods, including Density Functional Theory (DFT) and high-level ab initio calculations, can map out the potential energy surfaces of reactions, identify transition states, and predict reaction rates. acs.org

For instance, computational studies on the reactions of hydrazines have provided detailed kinetic models. acs.org The decomposition mechanism of hydrazine (B178648) nitrate (B79036) in nitric acid solutions was investigated using quantum chemistry calculations combined with a polarizable continuum model. acs.org This approach yielded a kinetic model for 108 reactions and thermodynamic data for 58 species, which accurately reproduced experimental observations. acs.org The study highlighted that the thermal decomposition proceeds through parallel pathways, and the reaction rates are significantly influenced by the pH of the solution. acs.org

Similarly, quantum chemical modeling has been used to investigate the reaction of propargyl chloride with potassium 1,2-ethanedithiolate in a hydrazine hydrate-KOH system, identifying the elementary stages and possible reaction pathways. eco-vector.comrjpbr.com Spontaneous reactions of N2O4 with hydrazines have also been modeled, providing insights into their mechanisms at low temperatures. dntb.gov.ua Computational investigations into the reaction mechanisms of nitroxyl (B88944) and thiols have determined the free energies of reaction and activation for various pathways. acs.org

These computational approaches are crucial for understanding the reactivity of the hydrazide group in biotin hydrazide HCl, predicting its behavior in different chemical environments, and guiding the synthesis of its conjugates.

Table 1: Examples of Quantum Chemical Modeling Studies on Hydrazide Reactions

Study FocusComputational MethodKey Findings
Decomposition of hydrazine nitrateCBS-QB3//ωB97X-D/SMDDetailed kinetic model, identification of parallel reaction pathways. acs.org
Propargyl chloride reactionCCSD(T)/6-31+G*//B3LYP/6-311++G**Elucidation of elementary stages and heterocyclization routes. eco-vector.comrjpbr.com
N2O4 and hydrazine reactionsQuantum chemical modelingMechanistic insights at low temperatures. dntb.gov.ua
Nitroxyl and thiol reactionsB3LYP, MP2, CBS-QB3, IEF-PCMDetermination of free energies of reaction and activation. acs.org
UDMH/MMH ozonationSecond-order Moller Plesset perturbation theoryElucidation of NDMA formation mechanism. nih.gov

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its biological targets, most notably avidin (B1170675) and streptavidin. These simulations can reveal the conformational changes, binding affinities, and the role of solvent molecules in the binding process. nih.govacs.orgnih.gov

MD simulations have been extensively used to study the biotin-streptavidin interaction, a cornerstone of many biotechnological applications. chalcogen.ronih.gov These simulations have shown that biotin is highly flexible in aqueous solution, existing in extended, semi-folded, and folded states. acs.orgnih.gov The folded and semi-folded states, stabilized by intramolecular and water-mediated hydrogen bonds, are thought to be important for its biological activity. acs.orgnih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Biotin and its Complexes

SystemSimulation ParameterObservationReference
Biotin in aqueous solutionConformational statesJumps between extended, semi-folded, and folded states. acs.orgnih.gov
Streptavidin-biotin complexRoot-Mean-Square Fluctuation (RMSF)Decreased flexibility of loops upon biotin binding. researchgate.net
Streptavidin-biotin complexInteraction analysisIdentification of key residues involved in hydrogen bonding and hydrophobic interactions. chalcogen.ro
Monovalent streptavidin-biotinForce spectroscopy simulationCharacterization of the mechanical properties of the bond. nih.gov

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are instrumental in the rational design and prediction of novel this compound derivatives with improved properties. nih.govmdpi.com By using techniques like structure-based virtual screening and combinatorial library design, researchers can explore vast chemical spaces to identify promising new compounds. nih.govmdpi.com

For example, computational redesign of inhibitors for biotin carboxylase, an essential enzyme in bacterial fatty acid synthesis, has been demonstrated. nih.govmdpi.com By constructing a large combinatorial library of amino-oxazole derivatives and subjecting them to structure-based virtual screening, new potential inhibitors were identified. nih.govmdpi.com The analysis of the predicted binding poses revealed key interactions that could be exploited to improve the potency and spectrum of these inhibitors. mdpi.com

Similarly, computational approaches have been used to design high-affinity monomeric streptavidin, which is desirable for certain applications where the tetrameric nature of the wild-type protein is problematic. researchgate.net By introducing specific mutations, a stable monomeric streptavidin was designed that retained its ability to bind biotin. researchgate.net

These examples highlight the power of computational design in creating novel biotin-related molecules, including potential derivatives of this compound, with tailored functionalities for specific applications in biotechnology and medicine.

Theoretical Insights into the Stability and Conformation of this compound Conjugates

Theoretical methods provide valuable insights into the stability and conformation of conjugates formed by linking this compound to other molecules, such as polymers or peptides. researchgate.netmdpi.com Understanding how conjugation affects the structure and dynamics of both the biotin moiety and the attached molecule is crucial for the development of effective bioconjugates.

Computational studies on protein-polymer conjugates have shown that the site and chemistry of conjugation can significantly impact the conformational stability of the protein. researchgate.net For instance, the stabilizing effect of PEGylation has been attributed to an entropic effect arising from the release of water molecules from the protein's surface. researchgate.net

Conformational analysis of bioconjugates, often performed using molecular mechanics and dynamics simulations, can predict the most stable three-dimensional structures. chalcogen.ro Such studies have been applied to flavonoid-fatty acid bioconjugates to understand their interaction with cyclodextrins. chalcogen.ro Similar approaches can be applied to this compound conjugates to predict their preferred conformations and how they might interact with their biological targets.

Furthermore, computational studies on azapeptides have provided insights into how the introduction of an aza-amino acid affects the conformational preferences of peptides, including the propensity to form specific secondary structures like β-turns. mdpi.com These findings are relevant for the design of peptide-based bioconjugates of this compound, where controlling the conformation is key to biological activity.

Future Directions and Emerging Research Frontiers for Biotin Hydrazide Hcl

Exploration of Biotin (B1667282) Hydrazide HCl in Novel Bioorthogonal Chemistries

Bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, is a cornerstone of modern chemical biology. nih.gov While the reaction of hydrazides with aldehydes and ketones is a well-established bioorthogonal ligation, the future lies in expanding its utility and combining it with other emergent chemistries. nih.govoup.com

The core strength of biotin hydrazide lies in its ability to react with carbonyl groups (aldehydes and ketones). interchim.fr These reactions, which form stable hydrazone bonds, can be performed under mild, physiologically compatible conditions (pH 4-6). interchim.frapexbt.com This makes biotin hydrazide an ideal tool for labeling biomolecules. For example, the carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) to generate aldehydes, which then readily react with biotin hydrazide for specific labeling. aatbio.comnwbiotec.com

Researchers are now exploring ways to enhance the efficiency and specificity of this reaction. The use of catalysts, such as aniline (B41778), has been shown to significantly accelerate hydrazone formation, allowing for faster and more efficient labeling. nih.gov Future research will likely focus on developing novel catalytic systems that are even more effective and biocompatible.

Furthermore, there is growing interest in combining biotin hydrazide-based labeling with other bioorthogonal reactions to create multi-functional systems. For instance, a biomolecule could be tagged with biotin hydrazide at a specific site, while another site is modified using a different bioorthogonal reaction, such as a click chemistry reaction involving azides and alkynes. google.com This would allow for the simultaneous tracking and manipulation of different molecular components within a complex biological environment.

Potential Applications in Synthetic Biology and Advanced Biomaterials Engineering

The principles of synthetic biology aim to design and construct new biological parts, devices, and systems. Biotin hydrazide HCl offers a valuable tool in this endeavor by enabling the precise assembly and functionalization of biological components. For instance, engineered proteins or nucleic acids containing aldehyde or ketone handles can be specifically biotinylated, allowing for their immobilization on streptavidin-coated surfaces or their assembly into larger, well-defined structures. researchgate.net

In the realm of advanced biomaterials, biotin hydrazide is being explored for the creation of "smart" materials with dynamic and responsive properties. rsc.org For example, hydrogels, which are water-swollen polymer networks, are widely used in tissue engineering and drug delivery. nih.gov By incorporating biotin hydrazide into the hydrogel matrix, it becomes possible to create materials that can specifically capture and release cells or therapeutic agents. nih.gov A study demonstrated the development of a biofunctional sacrificial hydrogel coating for microfluidic chips that allows for the highly efficient release of isolated cells. nih.gov This was achieved by modifying alginate with both a methacrylamide (B166291) for crosslinking and biotin hydrazide for biofunctionalization. nih.gov

Future research in this area will likely focus on developing more sophisticated biomaterials where the biotin-avidin interaction can be controlled by external stimuli, such as light or changes in pH. This would allow for the creation of materials that can change their properties on demand, opening up new possibilities for regenerative medicine and targeted drug delivery.

Advancements in Microfluidic Integration for High-Throughput Biotinylation Methodologies

Microfluidic "lab-on-a-chip" technologies offer the ability to perform complex biochemical analyses on a miniature scale, providing advantages in terms of speed, cost, and sample consumption. nih.gov The integration of biotin hydrazide chemistry with microfluidic platforms is a promising area for the development of high-throughput screening and diagnostic assays. rsc.org

For example, microfluidic devices can be designed with channels coated with streptavidin. nih.gov By flowing a solution containing biotinylated molecules through these channels, it is possible to specifically capture and concentrate them for subsequent analysis. This approach has been used for the detection of circulating tumor cells, where antibodies specific to cancer cell surface markers are biotinylated and then immobilized on the microfluidic chip surface. rsc.org

Future advancements in this area will likely involve the development of more complex microfluidic architectures that allow for the sequential manipulation of samples. For instance, a chip could be designed to first perform a cell lysis step, followed by the specific labeling of a target protein with biotin hydrazide, and finally, the capture and detection of the biotinylated protein. This would enable the development of fully automated and highly sensitive diagnostic platforms. Researchers have already demonstrated the use of a giant magnetoresistance (GMR) sensor chip combined with a microfluidic system and magnetic nanobeads for the simultaneous detection of multiple tumor markers. rsc.org

Addressing Challenges in this compound Research and Enhancing Methodological Robustness

Despite its widespread use, there are several challenges associated with the use of biotin hydrazide that need to be addressed to enhance the robustness of experimental methodologies.

One key challenge is the potential for non-specific binding. While the biotin-avidin interaction is highly specific, the biotin molecule itself can sometimes interact non-specifically with other proteins, leading to background signal in assays. acs.org Future research will focus on developing new biotinylation reagents with optimized spacer arms and chemical properties to minimize these non-specific interactions. nwbiotec.com2bscientific.com

Another challenge relates to the efficiency of the labeling reaction. The reaction of hydrazides with aldehydes and ketones can be slow under certain conditions, and the efficiency can be affected by factors such as pH and the presence of interfering substances. interchim.frscispace.com The development of improved reaction buffers and catalysts will be crucial for ensuring complete and reproducible labeling. nih.gov

Furthermore, the analysis of biotinylated proteins by mass spectrometry can be challenging. The bulky biotin tag can sometimes interfere with the fragmentation of peptides, making it difficult to identify the exact site of modification. biorxiv.org The development of cleavable biotin tags, which can be removed after enrichment, is a promising approach to overcome this limitation. biorxiv.orgnih.gov

Finally, the standardization of protocols for biotin hydrazide-based assays is essential for ensuring the comparability of results between different laboratories. scispace.comresearchgate.net This will require a concerted effort from the scientific community to establish best practices for sample preparation, labeling, and data analysis.

Q & A

Q. What are the fundamental chemical properties of biotin hydrazide HCl, and how do they influence its reactivity in biochemical applications?

this compound (CAS: 66640-86-6) is a hydrazide-activated biotinylation reagent with a molecular formula of C₁₀H₁₉ClN₄O₂S and a molecular weight of 294.8 g/mol. Its structure comprises a biotin moiety linked to a hydrazide group via a valeric acid spacer. The hydrazide group reacts selectively with aldehydes or ketones (e.g., oxidized carbohydrates in glycoproteins) to form stable hydrazone bonds . Solubility in aqueous buffers (adjusted to pH 6.5 with HCl) and organic solvents (e.g., DMSO) enables its use in diverse labeling protocols .

Q. How is this compound used to label glycoproteins or carbohydrate-rich molecules?

The hydrazide group reacts with periodate-oxidized cis-diols (e.g., sialic acids, galactose) on glycoproteins to form hydrazone bonds. A standard protocol involves:

  • Oxidation : Treat glycoproteins with 1–10 mM sodium periodate (15–30 min, dark, 4°C).
  • Labeling : Incubate with 5 mM this compound (pH 6.5 PBS buffer) for 2–4 hours at room temperature.
  • Quenching : Add excess Tris buffer to neutralize unreacted aldehydes . This method is critical for glycomics studies and ELISA-based detection of glycosylated biomarkers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biotin hydrazide-based assay results, such as variations between microarray and ELISA data?

Discrepancies may arise from differences in labeling efficiency or steric hindrance. For example:

  • In chondroitin sulfate hexasaccharide studies, biotin hydrazide-labeled oligosaccharides showed strong binding to antibody MO-225 in microarrays but weak reactivity in ELISAs. This was attributed to the biotin-streptavidin immobilization method, which may mask epitopes .
  • Solution : Validate labeling efficiency via MALDI-TOF MS and optimize blocking buffers (e.g., BSA or casein) to reduce nonspecific binding .

Q. What experimental design considerations are critical for minimizing nonspecific labeling in protein carbonylation studies using this compound?

Protein carbonylation (a marker of oxidative stress) is detected by reacting biotin hydrazide with carbonyl groups. Key steps include:

  • Derivatization : Incubate proteins with 5 mM biotin hydrazide (PBS, pH 6.5, 2 hours, RT).
  • Reduction : Stabilize hydrazone bonds with sodium cyanoborohydride (NaBH₃CN, 1 hour, RT).
  • Controls : Include untreated samples and compete with free hydrazide (e.g., glycine hydrazide) to confirm specificity . Note : False positives may occur due to endogenous aldehydes; pre-treatment with catalase or antioxidants is recommended .

Q. How does the choice of biotinylation reagent (e.g., biotin hydrazide vs. biotin-maleimide) affect protein interaction studies?

  • Biotin hydrazide : Targets carbonyls (oxidized glycans or carbonylated proteins). Ideal for glycan profiling or redox proteomics .
  • Biotin-maleimide : Targets cysteine thiols. Used for studying protein thiol modifications (e.g., oxidative stress in HBE1 cells) . Comparison : Hydrazide-based labeling requires oxidation steps, which may alter protein conformation. Maleimide is pH-sensitive (optimal at pH 6.5–7.5) and less suitable for extracellular targets .

Q. What structural insights explain the binding affinity of biotin hydrazide derivatives to avidin/streptavidin?

FT-IR and Raman spectroscopy studies reveal that biotin hydrazide binds avidin via hydrogen bonds between the hydrazide group and avidin’s β-barrel loops. However, long-chain derivatives (e.g., biotinyl-aminocaproic hydrazide) induce greater conformational changes in avidin’s α-helix/β-sheet ratio compared to short-chain analogs, enhancing binding stability .

Methodological Best Practices

Q. How to optimize reaction conditions for site-specific protein labeling using this compound?

  • pH : Maintain pH 6.5–7.0 to maximize hydrazide-aldehyde reactivity while minimizing protein denaturation .
  • Temperature : Room temperature (22–25°C) balances reaction speed and protein stability.
  • Molar ratio : Use a 10:1 excess of biotin hydrazide over target carbonyl groups to ensure complete labeling . Application Example : Site-specific tagging of N-terminal serine residues via periodate oxidation and hydrazone formation, enabling controlled biotinylation for structural studies .

Q. What analytical techniques validate successful biotin hydrazide labeling?

  • Streptavidin blotting : Confirm labeling via chemiluminescence after SDS-PAGE .
  • Mass spectrometry : Identify labeled peptides using LC-MS/MS (e.g., +226.08 Da shift for hydrazone adducts) .
  • Ellipsometry/Fluorescence : Quantify binding on functionalized surfaces (e.g., PEG-hydrazide vs. biotin-hydrazide patterns) .

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